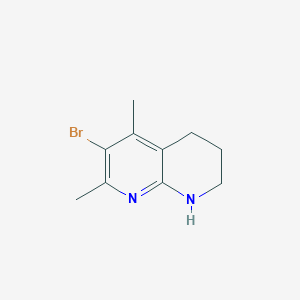

6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

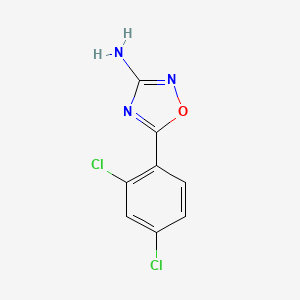

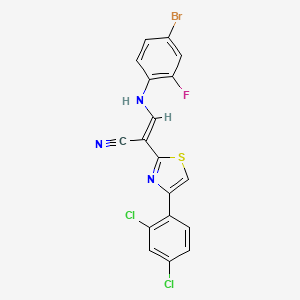

6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound . It is a derivative of naphthyridine, a class of heterocyclic compounds that have diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of this compound is derived from the naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . The bromination reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline is a related reaction that can afford a new heterocyclic compound .Scientific Research Applications

Fluoride Ion Sensing

6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives demonstrate potential in fluoride ion sensing. Derivatives of this compound exhibit specific spectroscopic and colorimetric changes in the presence of fluoride ions, indicating a potential use in anion recognition applications. This ability is supported by DFT calculations, which help in understanding the sensing mechanism involving hydrogen-bonding and deprotonation induced by fluoride ions (Chahal, Dar, & Sankar, 2018).

Hydrogen Bonding Studies

Studies on hydrogen bonding between the base of this compound and various acidic compounds have been conducted. This research has increased understanding of this compound's role in binding with acids, which is critical in the formation of organic salts and supramolecular architectures (Jin et al., 2010).

Photoluminescent Properties

The compound has been used in synthesizing complexes with photoluminescent properties. Research on tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes, involving derivatives of this compound, has shown promising results in this area. These complexes display emissions with different intensities and wavelengths, suggesting potential applications in photoluminescence (Zuo, Fu, Che, & Cheung, 2003).

Supramolecular Salts Formation

The formation of supramolecular salts using this compound as a base is another significant area of research. These salts, formed through classical hydrogen bonds and other intermolecular interactions, contribute to our understanding of molecular assemblies and crystal structures (Dong et al., 2018).

Chemosensors for Ion Detection

Derivatives of this compound have been used to create chemosensors for ion detection. These chemosensors are capable of selectively detecting fluoride and mercury ions, showcasing their utility in molecular logic behavior and ion detection in various environments (Chahal & Sankar, 2015).

Future Directions

The future directions in the study of 1,8-naphthyridines, including 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . The wide applicability of these compounds in medicinal chemistry and materials science makes them a significant area of interest for the synthetic community .

Properties

IUPAC Name |

6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJRQDRKERDWHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=NC(=C1Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

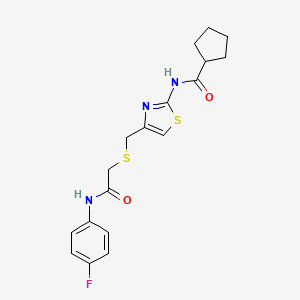

![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)

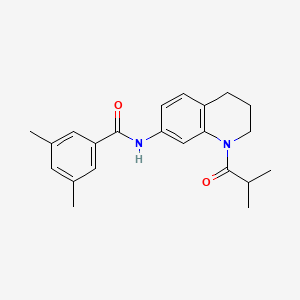

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

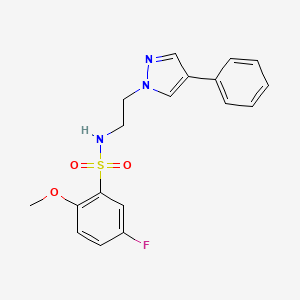

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)